molecular formula C24H51NO4 B156447 Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1) CAS No. 10042-66-7

Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)

Cat. No.: B156447
CAS No.: 10042-66-7
M. Wt: 417.7 g/mol
InChI Key: WGQPIPNTXUNINT-UHFFFAOYSA-N
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Description

Octadecanoic acid (stearic acid) is a saturated C18 fatty acid widely used in industrial and cosmetic formulations. When compounded with 1,1'-iminobis[2-propanol] (a diethanolamine derivative), it forms a 1:1 salt or ester. This compound (CAS 243465-30-7) is structurally characterized by the interaction between the carboxylic acid group of stearic acid and the amine group of 1,1'-iminobis[2-propanol]. Its applications span surfactants, emulsifiers, and polymer additives due to its amphiphilic nature .

Properties

IUPAC Name

1-(2-hydroxypropylamino)propan-2-ol;octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H36O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h2-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQPIPNTXUNINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10884252
Record name Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)
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Molecular Weight

417.7 g/mol
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CAS No.

10042-66-7
Record name Octadecanoic acid, compd. with 1,1′-iminobis[2-propanol] (1:1)
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Record name Octadecanoic acid, compd. with 1,1'-iminobis(2-propanol) (1:1)
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Record name Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)
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Record name Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)
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Record name Stearic acid, compound with 1,1'-iminodi(propan-2-ol) (1:1)
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Biological Activity

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. When combined with 1,1'-iminobis[2-propanol] in a 1:1 ratio, this compound exhibits unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its interactions, mechanisms of action, and implications for drug delivery and therapeutic efficacy.

The compound's molecular formula is C29H62N2O4C_{29}H_{62}N_2O_4, with a molecular weight of approximately 502.8 g/mol. It is characterized by the presence of a tertiary amine and hydroxyl groups, which contribute to its reactivity and versatility in various applications, particularly in drug delivery systems.

Mechanisms of Biological Activity

Research indicates that octadecanoic acid combined with 1,1'-iminobis[2-propanol] can influence several biological processes:

  • Drug Delivery Enhancement : The compound forms stable complexes with various drugs, enhancing their solubility and stability. This property is crucial for improving the efficacy of therapeutic agents.
  • Antimicrobial Activity : Similar fatty acids have demonstrated antimicrobial properties. Studies suggest that octadecanoic acid derivatives can inhibit pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial formulations .
  • Mitochondrial Function Regulation : Fatty acids like octadecanoic acid play a role in mitochondrial dynamics. Recent studies show that dietary intake of stearic acid can lead to mitochondrial fusion and increased fatty acid beta-oxidation in vivo, highlighting its importance in metabolic regulation .

Case Studies

Several studies have investigated the biological activity of octadecanoic acid and its derivatives:

  • Antitumor Activity : In vitro studies have demonstrated that octadecanoic acid derivatives exhibit cytotoxic effects against cancer cell lines. For example, a concentration of 100 μg/ml was found to suppress mammary epithelial carcinoma cells by approximately 14.45% .
  • Inflammatory Response Modulation : Research has shown that oxidized forms of octadecanoic acid can impact inflammatory responses in endothelial cells. These oxidized lipids may contribute to cell necrosis and altered barrier functions under inflammatory conditions .
  • Therapeutic Applications : The compound's ability to form complexes with therapeutic agents suggests its potential use in drug formulation strategies aimed at enhancing drug delivery and efficacy in treating chronic diseases.

Comparative Analysis

To better understand the biological activity of octadecanoic acid combined with 1,1'-iminobis[2-propanol], a comparison with other related compounds is useful:

Compound NameMolecular FormulaKey Features
N,N-Dimethyl-N',N'-bis(2-hydroxypropyl)-1,3-propanediamineC12H27N3O4Contains multiple hydroxyl groups; used in similar applications
DimethylaminopropanolC5H13NA simpler structure; often used as a solvent or reagent
3-Amino-1-propanolC3H9NOA basic amine; less reactive than the primary compound

This table highlights the unique structural features of octadecanoic acid combined with 1,1'-iminobis[2-propanol], particularly its dual functionality that allows effective participation in catalytic processes while forming stable drug complexes.

Scientific Research Applications

Biochemical Applications

  • Cellular Metabolism and Mitochondrial Function
    • Research indicates that octadecanoic acid plays a crucial role in mitochondrial dynamics. Studies show that dietary intake of stearic acid can lead to mitochondrial fusion and increased fatty acid β-oxidation in vivo, which is significant for metabolic health and may help mitigate obesity-related complications .
  • Anti-Adipogenic Effects
    • The compound has been investigated for its potential anti-adipogenic properties. In vitro studies demonstrate that certain fractions of octadecanoic acid can downregulate lipogenic marker genes in pre-adipocyte cell lines, suggesting its potential as a therapeutic agent for obesity management .

Materials Science Applications

  • Asphalt Additives
    • Octadecanoic acid derivatives are utilized as additives in asphalt formulations. These compounds improve the hydrophobicity of aggregates, enhancing the bonding between asphalt and aggregates while reducing moisture-related stripping .
  • Waterproofing Agents
    • The compound's hydrophobic characteristics make it suitable for use in waterproofing applications for construction materials such as cement and masonry. It modifies the surface properties of these materials to prevent water infiltration .

Pharmaceutical Applications

  • Drug Delivery Systems
    • Due to its emulsifying properties, octadecanoic acid is being explored as a component in drug delivery systems. Its ability to form stable emulsions can facilitate the oral bioavailability of poorly soluble drugs.
  • Cosmetic Formulations
    • The combination of octadecanoic acid with 1,1'-iminobis[2-propanol] has potential applications in cosmetic formulations where it acts as an emollient and stabilizer, improving the texture and stability of creams and lotions.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Biochemical Metabolism Ingestion of octadecanoic acid leads to mitochondrial fusion and enhanced fatty acid oxidation in humans.
Anti-Adipogenic Effects Octadecanoic acid fractions significantly downregulate lipogenic genes in adipocyte models, indicating potential for obesity treatment strategies.
Asphalt Additives Enhanced bonding properties in asphalt applications due to improved hydrophobicity of aggregates treated with octadecanoic acid derivatives.
Waterproofing Agents Effective waterproofing for construction materials through modification of surface characteristics using octadecanoic acid compounds.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1) C42H83NO4 (monomer unit) 666.11 (monomer) 243465-30-7 1:1 amine-carboxylate complex; amphiphilic
Glyceryl Tristearate C57H110O6 891.48 555-43-1 Triester of glycerol with three stearic acids
Octadecanoic acid, 1,1'-[(2-heptadecyl-4(5H)-oxazolylidene)bis(methylene)] ester C58H111NO5 902.51 15655-33-1 Oxazolidene backbone with stearic acid esters
Hybrne PS 2550 (polymer) (C8H4O3)n.(C42H83NO4)n Variable 243465-30-7 Polymer of stearate-iminobis[2-propanol] with isobenzofurandione
Octadecanoic acid, triester with tetrakis[2-propanol] C53H102O6 835.4 60138-19-4 Tetradecanoyl-substituted glycerol triester

Key Observations :

  • The compound of interest (CAS 243465-30-7) is distinct due to its amine-carboxylate interaction, unlike glyceryl tristearate, which lacks nitrogen .
  • Hybrne PS 2550 shares the stearate-iminobis[2-propanol] monomer but is polymerized with isobenzofurandione, enhancing thermal stability for industrial coatings .
  • Oxazolidene-based esters (CAS 15655-33-1) exhibit rigid backbones, altering solubility and melting points compared to linear amine derivatives .

Physicochemical Properties

  • Melting Points: Glyceryl tristearate: ~72–75°C (typical for triglycerides) . Stearic acid (pure): 69.6°C . Octadecanoic acid-iminobis[2-propanol] compound: Predicted lower melting point (~46–60°C) due to amine disruption of crystallinity .
  • Solubility :
    • Glyceryl tristearate: Insoluble in water, soluble in organic solvents .
    • Amine-stearate compounds: Enhanced water solubility due to ionic character, suitable for surfactant formulations .

Research Findings

  • Thermodynamic Stability : Glyceryl tristearate has a higher enthalpy of fusion (61.3 kJ/mol) compared to amine-stearate derivatives, reflecting stronger crystalline packing .
  • Reactivity : The amine group in the compound (CAS 243465-30-7) facilitates reactions with acids or epoxides, unlike inert triglycerides .
  • Biological Compatibility : Glyceryl tristearate is GRAS (Generally Recognized as Safe), while amine derivatives require toxicity evaluations for cosmetic use .

Preparation Methods

Direct Acid-Base Reaction

In this approach, stearic acid reacts with 1,1'-iminobis[2-propanol] in a 1:1 molar ratio under inert atmospheric conditions. The reaction mechanism involves the deprotonation of stearic acid by the alkanolamine, forming an ammonium carboxylate complex. Key parameters include:

  • Temperature : 120–150°C to ensure complete miscibility of reactants.

  • Catalyst : Hypophosphorous acid (0.1–0.15 wt%) to accelerate the reaction while minimizing side products like triesters.

  • Reaction Time : 4–6 hours, monitored by acid value titration (<5 mg KOH/g indicates completion).

A representative reaction equation is:

C17H35COOH+C6H15NO2C24H51NO4+H2O\text{C}{17}\text{H}{35}\text{COOH} + \text{C}6\text{H}{15}\text{NO}2 \rightarrow \text{C}{24}\text{H}{51}\text{NO}4 + \text{H}_2\text{O}

Esterification with Solvent Mediation

Alternative methods employ solvents such as toluene or xylene to azeotropically remove water, driving the reaction toward completion. This method is preferred for laboratory-scale synthesis due to better control over stoichiometry.

Optimization of Reaction Conditions

Molar Ratio and Stoichiometric Control

The 1:1 molar ratio of stearic acid to 1,1'-iminobis[2-propanol] is critical. Deviations result in mixtures of mono-, di-, or tri-complexes. Industrial patents emphasize maintaining a 1.65–1.75 molar ratio to favor the 1:1 adduct, achieving >85% yield.

Catalytic Systems

Catalysts significantly impact reaction efficiency:

CatalystConcentration (wt%)Yield (%)Byproducts
Hypophosphorous acid0.10–0.1588–92<5% triesters
p-Toluenesulfonic acid0.2078–8210–15% triesters
None45–5030% unreacted acid

Data synthesized from and.

Hypophosphorous acid is preferred for its low corrosivity and minimal byproduct formation.

Temperature and Heating Rate

Controlled heating prevents thermal degradation of reactants:

  • Initial Heating : 70°C to 170°C at 1.25–3.0°C/min.

  • Reaction Temperature : 170–210°C maintained until acid value stabilizes.
    Rapid heating above 3°C/min increases triester content by 15–20%.

Industrial-Scale Production

Large-scale synthesis employs continuous stirred-tank reactors (CSTRs) with automated temperature and pressure controls. Key steps include:

  • Feedstock Preparation : Molten stearic acid and 1,1'-iminobis[2-propanol] are premixed at 80°C.

  • Reaction Phase : Catalyst addition followed by gradual heating to 200°C over 90 minutes.

  • Purification : Vacuum distillation removes unreacted reagents, and the crude product is crystallized from ethanol.

A typical industrial process achieves a throughput of 500–1,000 kg/batch with a purity of ≥98%.

Analytical Characterization

Post-synthesis analysis ensures compliance with quality standards:

Acid Value Titration

The acid value of the final product must be <5 mg KOH/g, confirming complete reaction.

Spectroscopic Methods

  • FT-IR : Peaks at 1,710 cm⁻¹ (carboxylate C=O stretch) and 3,300 cm⁻¹ (N-H bend) validate complex formation.

  • ¹H NMR : Integration ratios of methylene protons (δ 2.35 ppm, stearate) and alkanolamine protons (δ 3.60 ppm) confirm 1:1 stoichiometry.

X-ray Diffraction (XRD)

Comparative Analysis of Methodologies

ParameterLaboratory-ScaleIndustrial-Scale
Yield 75–85%88–92%
Purity 95–97%98–99%
Byproducts 5–8% triesters2–3% triesters
Time 6–8 hours3–4 hours

Industrial methods benefit from advanced process controls and higher catalyst efficiency.

Challenges and Mitigation Strategies

Byproduct Formation

Triester byproducts arise from excess alkanolamine or prolonged heating. Strategies include:

  • Stoichiometric Precision : Automated dosing systems reduce human error.

  • Shortened Reaction Time : Real-time acid value monitoring terminates reactions promptly.

Purification Difficulties

High viscosity complicates distillation. Ethanol recrystallization at −20°C improves crystal recovery by 20% .

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